
6-(Diethylphosphorothioyl)-1-ethyl-4-methylquinolin-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Diethylphosphorothioyl)-1-ethyl-4-methylquinolin-1-ium iodide is a complex organic compound that features a quinoline core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Diethylphosphorothioyl)-1-ethyl-4-methylquinolin-1-ium iodide typically involves multiple steps. One common method includes the alkylation of quinoline derivatives followed by the introduction of the diethylphosphorothioyl group. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
6-(Diethylphosphorothioyl)-1-ethyl-4-methylquinolin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenated solvents and nucleophiles like sodium iodide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce dihydroquinoline compounds.
Aplicaciones Científicas De Investigación
6-(Diethylphosphorothioyl)-1-ethyl-4-methylquinolin-1-ium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 6-(Diethylphosphorothioyl)-1-ethyl-4-methylquinolin-1-ium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline derivatives: Compounds like 8-hydroxyquinoline and chloroquine share a similar core structure.
Phosphorothioyl compounds: Similar to other organophosphorus compounds used in agriculture and medicine.
Uniqueness
6-(Diethylphosphorothioyl)-1-ethyl-4-methylquinolin-1-ium iodide is unique due to the combination of the quinoline core with the diethylphosphorothioyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and research studies.
Propiedades
Número CAS |
87981-25-7 |
|---|---|
Fórmula molecular |
C16H23INPS |
Peso molecular |
419.3 g/mol |
Nombre IUPAC |
diethyl-(1-ethyl-4-methylquinolin-1-ium-6-yl)-sulfanylidene-λ5-phosphane;iodide |
InChI |
InChI=1S/C16H23NPS.HI/c1-5-17-11-10-13(4)15-12-14(8-9-16(15)17)18(19,6-2)7-3;/h8-12H,5-7H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
NLHBRDARFBFNAZ-UHFFFAOYSA-M |
SMILES canónico |
CC[N+]1=C2C=CC(=CC2=C(C=C1)C)P(=S)(CC)CC.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




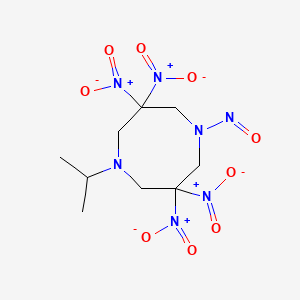

![2,6-Bis{[(tributylstannyl)oxy]methyl}pyridine](/img/structure/B14380626.png)
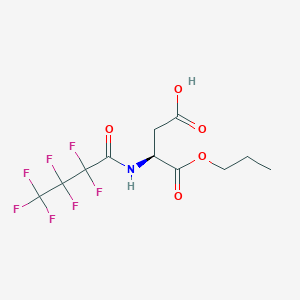
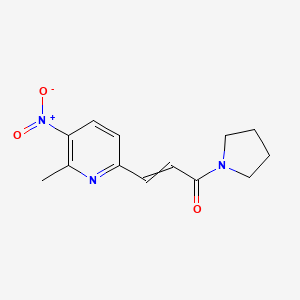
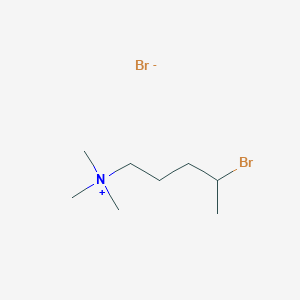
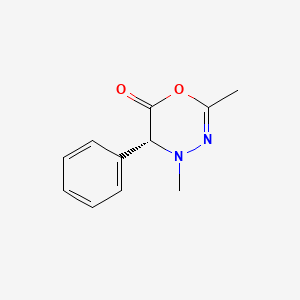
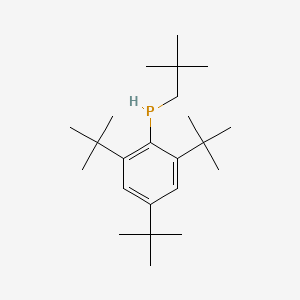
![3-[(E)-(carbamoylhydrazinylidene)methyl]-4-hydroxy-5-iodobenzoic acid](/img/structure/B14380677.png)
![Diethyl [2-cyano-1-(5-methylfuran-2-yl)ethyl]phosphonate](/img/structure/B14380682.png)
![2-[(Naphtho[2,3-b]thiophen-2-yl)methyl]benzoic acid](/img/structure/B14380687.png)
![Benzoic acid, 3-[(trifluoromethyl)thio]-, methyl ester](/img/structure/B14380691.png)
